molecular formula C16H20N2O B591887 (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile CAS No. 1401031-38-6

(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile

Cat. No. B591887
M. Wt: 256.349
InChI Key: AJVYDBCIZBRGAK-OAHLLOKOSA-N
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Description

(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile, also known as 9-Pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl acetonitrile, is a compound that has recently been studied for its potential applications in the field of science and research. This compound has a unique structure and composition, which makes it an interesting subject for further research.5]decan-9-yl)acetonitrile.

Scientific Research Applications

(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile has been studied for its potential applications in the fields of medicine, biochemistry, and materials science. In medicine, this compound has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. In biochemistry, it has been found to be a useful reagent for the synthesis of other compounds. In materials science, it has been studied for its potential use in the production of new materials with improved properties.

Mechanism Of Action

The mechanism of action of (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile is still under investigation. However, it is believed that the compound binds to certain receptors in the body, which then triggers a cascade of events leading to the desired biological effects. It is also believed that the compound has the ability to modulate the activity of certain enzymes and proteins, which can lead to the desired effects.

Biochemical And Physiological Effects

(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile has been found to have a range of biochemical and physiological effects. In animal studies, the compound has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been found to have the ability to modulate the activity of certain enzymes and proteins, which can lead to the desired effects.

Advantages And Limitations For Lab Experiments

(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile has several advantages and limitations when used in lab experiments. The main advantages of using this compound are its low cost and its availability in a wide range of concentrations. Additionally, the compound is relatively stable, making it easy to store and handle. However, there are some limitations to using this compound, such as its low solubility in water and its instability in the presence of certain reagents.

Future Directions

The future directions for (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile are still being explored. In the future, it is possible that the compound could be used in the development of new drugs, as well as in the production of new materials with improved properties. Additionally, further research is needed to fully understand the compound’s mechanism of action and biochemical and physiological effects. Finally, it is possible that the compound could be used as a reagent in the synthesis of other compounds.

properties

IUPAC Name

2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c17-10-8-15(14-5-1-4-11-18-14)9-12-19-16(13-15)6-2-3-7-16/h1,4-5,11H,2-3,6-9,12-13H2/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVYDBCIZBRGAK-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CCO2)(CC#N)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(C1)C[C@](CCO2)(CC#N)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile

Synthesis routes and methods I

Procedure details

Ethylene glycol (300 ml) was added to methyl 2-cyano-2-[9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]acetate (15.43 g, 49 mmol) followed by potassium hydroxide (5.5 g, 98 mmol), the resulting mix was heated to 120° C., after 3 h, the reaction mix was cooled and water (300 ml) was added, the product was extracted by Et2O (3×400 ml), washed with water (200 ml), dried (Na2SO4) and concentrated, the residual was purified by flash chromatography (340 g silica gel column, eluted by EtOAc in hexane: 3% 2CV; 3-25%, 12 CV; 25-40% 6CV to give 2-[9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]acetonitrile (10.37 g, 82% yield, m/z 257.0 [M+H]+ observed).
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
15.43 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Ethylene glycol (300 ml) was added to methyl 2-cyano-2-[9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]acetate (15.43 g, 49 mmol) followed by potassium hydroxide (5.5 g, 98 mmol), the resulting mix was heated to 120° C., after 3 h, the reaction mix was cooled and water (300 ml) was added, the product was extracted by Et2O (3×400 ml), washed with water (200 ml), dried (Na2SO4) and concentrated, the residual was purified by flash chromatography (340 g silica gel column, eluted by EtOAc in hexane: 3% 2 CV; 3-25%, 12 CV; 25-40% 6 CV to give 2-[9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl]acetonitrile (10.37 g, 82% yield, m/z 257.0 [M+H]+ observed).
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
15.43 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Yield
25%

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